molecular formula C12H13NO2 B2765087 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one CAS No. 952710-33-7

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one

Cat. No. B2765087
CAS RN: 952710-33-7
M. Wt: 203.241
InChI Key: MBHFEIHWHZHDAS-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a chemical compound with the molecular weight of 203.24 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 8-methoxy-1-methyl-1,3-dihydro-2H-benzo[d]azepin-2-one . The InChI code is 1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and 97% according to different sources.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Research into the pharmacokinetics and metabolism of compounds similar to 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one has been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies on benzazepine derivatives have explored their metabolic pathways, highlighting the significance of understanding these aspects for therapeutic applications and safety evaluations (Bauer et al., 1995).

Clinical Applications

  • Certain benzazepine derivatives have been investigated for their potential clinical applications, including their use as sedatives or in the treatment of conditions such as epilepsy and anxiety. The pharmacological effects, including sedation and anxiolytic properties, underscore the therapeutic value of these compounds in managing various disorders (Shull et al., 1976).

Therapeutic Efficacy and Safety

  • Evaluations of therapeutic efficacy and safety are crucial for compounds like this compound. Studies have aimed to determine the optimal dosages that provide therapeutic benefits while minimizing adverse effects, contributing to the development of safer and more effective treatments (Parrish et al., 1974).

Mechanisms of Action

  • Investigating the mechanisms of action of benzazepine derivatives provides insights into how these compounds interact with biological targets to exert their effects. This includes understanding their binding to receptors or enzymes and the subsequent biochemical pathways activated or inhibited by these interactions (Rabiner et al., 2002).

Potential for New Therapies

  • The research into compounds like this compound often uncovers novel therapeutic potentials, such as new treatments for psychiatric or neurological conditions. The ability of these compounds to modulate neurotransmitter systems or other molecular targets can lead to the development of innovative therapies (Hysek et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFEIHWHZHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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